molecular formula C7H11N3S B2754146 3-Cyclopropyl-N,N-dimethyl-1,2,4-thiadiazol-5-amine CAS No. 1849253-62-8

3-Cyclopropyl-N,N-dimethyl-1,2,4-thiadiazol-5-amine

Cat. No.: B2754146
CAS No.: 1849253-62-8
M. Wt: 169.25
InChI Key: SHDCWAWURTWTNX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-N,N-dimethyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. This compound, in particular, has a cyclopropyl group attached to the thiadiazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-N,N-dimethyl-1,2,4-thiadiazol-5-amine typically involves the reaction of cyclopropylamine with N,N-dimethylthiourea under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring.

    Cyclopropylamine and N,N-dimethylthiourea: These are the starting materials.

    Dehydrating Agent: Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Reaction Conditions: The reaction is typically conducted under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing the reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products. Continuous flow reactors may be used to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-N,N-dimethyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (Et3N).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-Cyclopropyl-N,N-dimethyl-1,2,4-thiadiazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It can be used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-N,N-dimethyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the thiadiazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    Cyclopropylamines: Compounds containing the cyclopropylamine moiety, which can influence their chemical and biological properties.

Uniqueness

3-Cyclopropyl-N,N-dimethyl-1,2,4-thiadiazol-5-amine is unique due to the combination of the cyclopropyl group and the thiadiazole ring. This combination imparts distinct chemical properties and biological activities that are not observed in other similar compounds. The presence of the cyclopropyl group can enhance the compound’s stability and its ability to interact with specific biological targets.

Properties

IUPAC Name

3-cyclopropyl-N,N-dimethyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c1-10(2)7-8-6(9-11-7)5-3-4-5/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDCWAWURTWTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NS1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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